5-Isopropyl-4-methoxy-2-methylbenzaldehyde
Overview
Description
The compound 5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a derivative of benzaldehyde with specific substituents on the aromatic ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some properties and reactivity patterns. For instance, the papers discuss 5-substituted 3-hydroxy-4-methoxybenzaldehydes (isovanillins), which are structurally related and have been synthesized and evaluated as inhibitors of rat liver catechol O-methyltransferase .
Synthesis Analysis
The synthesis of related compounds involves the condensation reactions of hydroxy-methoxybenzaldehydes with various amines. For example, the synthesis of a Schiff base compound was achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-3-methylpyridine . Another similar compound was synthesized using 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine . These methods suggest that the synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde could potentially be carried out through a similar condensation reaction with an appropriate amine containing an isopropyl group.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Isopropyl-4-methoxy-2-methylbenzaldehyde has been characterized using various techniques such as IR, 1H NMR, and X-ray single crystal diffraction . These compounds crystallize in the monoclinic system and exhibit stable crystal structures with intramolecular hydrogen bonding and π-π packing, which could be indicative of the potential molecular structure characteristics of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde.
Chemical Reactions Analysis
The related compounds discussed in the papers are shown to participate in condensation reactions to form Schiff bases . This suggests that 5-Isopropyl-4-methoxy-2-methylbenzaldehyde may also be reactive towards nucleophiles such as amines, potentially forming Schiff bases or other condensation products. Additionally, the presence of the aldehyde group indicates that it could undergo various other chemical reactions typical of aldehydes, such as oxidation or addition reactions.
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde are not provided, the properties of structurally similar compounds can offer some insights. These compounds have been characterized by their crystalline structure, space group, and cell dimensions . They also exhibit specific optical properties such as fluorescence, which could be a characteristic to investigate in 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. The substituents on the aromatic ring can significantly influence the compound's physical properties, such as solubility, melting point, and stability.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Research into related compounds, such as various benzaldehyde derivatives and Schiff bases, showcases the diversity of synthesis techniques, including condensation reactions and the Wittig reaction, that might be applicable to 5-Isopropyl-4-methoxy-2-methylbenzaldehyde for generating specific structures or intermediates in organic synthesis (Bai Linsha, 2015), (Hatice Secinti et al., 2014).
Characterization and Properties
Detailed characterization of similar compounds provides a foundation for understanding the physical, chemical, and spectral properties that could be expected for 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. Techniques such as UV-Vis, IR, 1H NMR, and X-ray crystallography are essential tools for this purpose (Bai Linsha, 2015), (L. Plíštil et al., 2006).
Photocyclization and Photochemical Reactions
The oxidative photocyclization of stilbenes to synthesize complex structures, as demonstrated in related research, highlights the potential for photochemical pathways to synthesize derivatives of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde with unique properties (Hatice Secinti et al., 2014).
properties
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)11-6-10(7-13)9(3)5-12(11)14-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBGRBNUQCTAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)C(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390938 | |
Record name | 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-4-methoxy-2-methylbenzaldehyde | |
CAS RN |
105337-42-6 | |
Record name | 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Isopropyl-4-methoxy-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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